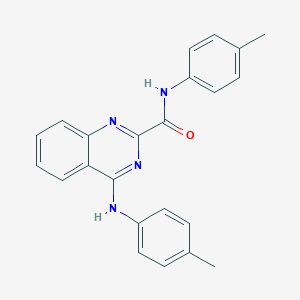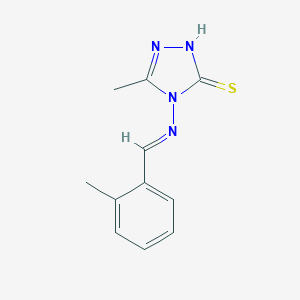
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, also known as EBS, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EBS is a sulfonamide derivative that contains a benzothiazole and benzimidazole moiety, which makes it a versatile compound with a wide range of potential applications.
作用機序
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is not well understood, but it is believed to inhibit the activity of certain enzymes such as carbonic anhydrase and acetylcholinesterase. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has also been shown to modulate the activity of certain ion channels, which may contribute to its potential applications as a fluorescent probe for the detection of zinc ions.
Biochemical and Physiological Effects:
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes and ion channels. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has also been shown to have potential anti-cancer activity and has been studied for its potential use in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide in lab experiments is its versatility, as it can be used in a variety of applications. However, one limitation is that the mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is not well understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for the use of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide in scientific research. One potential application is as a fluorescent probe for the detection of zinc ions in biological systems, which could have implications for the diagnosis and treatment of certain diseases. Another potential direction is the use of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide as a potential anti-cancer agent, which could have significant therapeutic potential. Additionally, further research is needed to better understand the mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide and its potential applications in other areas of scientific research.
合成法
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide can be synthesized through a multi-step process that involves the reaction of 2-amino-6-ethoxybenzothiazole with 5-chloro-2-nitrobenzoic acid to form the corresponding nitro derivative. The nitro derivative is then reduced to the amino derivative using a reducing agent such as palladium on carbon. The final step involves the reaction of the amino derivative with sulfonamide to form N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide.
科学的研究の応用
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has been used in various scientific research applications, including as a fluorescent probe for the detection of zinc ions in biological systems, as a potential anti-cancer agent, and as a selective inhibitor of carbonic anhydrase IX. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has also been used as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase.
特性
製品名 |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide |
|---|---|
分子式 |
C16H14N4O4S2 |
分子量 |
390.4 g/mol |
IUPAC名 |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C16H14N4O4S2/c1-2-24-9-3-5-12-14(7-9)25-16(19-12)20-26(22,23)10-4-6-11-13(8-10)18-15(21)17-11/h3-8H,2H2,1H3,(H,19,20)(H2,17,18,21) |
InChIキー |
IZNYQHJEWUAZQO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)N4 |
正規SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide](/img/structure/B254629.png)

![Dimethyl 2-({[5-(phenoxymethyl)furan-2-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B254636.png)


![2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254644.png)
![N-acetyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-thiophenesulfonamide](/img/structure/B254648.png)
![3-hydroxy-1-(2-methoxyethyl)-5-phenyl-4-{[4-(piperidin-1-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254652.png)
![3'-[(4-bromophenyl)carbonyl]-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B254653.png)

![1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254655.png)
![1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254660.png)
![1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254661.png)
![3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254662.png)